molecular formula C16H24ClNO2S B13785480 diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride CAS No. 84245-04-5

diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride

Cat. No.: B13785480
CAS No.: 84245-04-5
M. Wt: 329.9 g/mol
InChI Key: CJDXOBWCIBDBNS-UHFFFAOYSA-N
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Description

Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenylsulfanyl group, and an azanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride typically involves multiple steps. One common method starts with the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. This can be achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide . The resulting intermediate is then subjected to further reactions to introduce the phenylsulfanyl group and the azanium chloride moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The azanium chloride moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The azanium chloride moiety may also play a role in the compound’s overall bioactivity by affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of cyclopropane derivatives.

    Phenylsulfanylcyclopropane: A compound with a similar core structure but lacking the azanium chloride moiety.

    Cyclopropane-1,1-dicarboxylic acid: Another related compound used in organic synthesis.

Uniqueness

Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride is unique due to the combination of its structural features, including the cyclopropane ring, phenylsulfanyl group, and azanium chloride moiety

Properties

CAS No.

84245-04-5

Molecular Formula

C16H24ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)20-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H

InChI Key

CJDXOBWCIBDBNS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1(CC1)SC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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